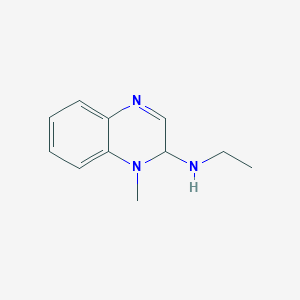
N-Ethyl-1-methyl-1,2-dihydroquinoxalin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Ethyl-1-methyl-1,2-dihydroquinoxalin-2-amine, also known as EMQ, is a chemical compound that has gained significant attention in the field of scientific research. EMQ is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor and has been studied extensively for its potential applications in the treatment of various neurological disorders.
Wirkmechanismus
N-Ethyl-1-methyl-1,2-dihydroquinoxalin-2-amine acts as a potent antagonist of the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. By blocking the activity of this receptor, N-Ethyl-1-methyl-1,2-dihydroquinoxalin-2-amine can prevent the overactivation of neurons and reduce the release of excitatory neurotransmitters such as glutamate.
Biochemical and Physiological Effects:
N-Ethyl-1-methyl-1,2-dihydroquinoxalin-2-amine has been shown to have a variety of biochemical and physiological effects, including reducing the release of glutamate, increasing the levels of neurotrophic factors, and reducing the levels of pro-inflammatory cytokines. These effects contribute to its neuroprotective properties and make it a promising candidate for the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-Ethyl-1-methyl-1,2-dihydroquinoxalin-2-amine in lab experiments is its potency and specificity as an NMDA receptor antagonist. However, its high affinity for the receptor can also make it difficult to use at low concentrations. Additionally, N-Ethyl-1-methyl-1,2-dihydroquinoxalin-2-amine has a short half-life and is rapidly metabolized, which can limit its effectiveness in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N-Ethyl-1-methyl-1,2-dihydroquinoxalin-2-amine, including:
1. Developing more potent and selective NMDA receptor antagonists based on the structure of N-Ethyl-1-methyl-1,2-dihydroquinoxalin-2-amine.
2. Investigating the use of N-Ethyl-1-methyl-1,2-dihydroquinoxalin-2-amine in combination with other drugs or therapies for the treatment of neurological disorders.
3. Studying the effects of N-Ethyl-1-methyl-1,2-dihydroquinoxalin-2-amine on other neurotransmitter systems and their potential therapeutic applications.
4. Exploring the use of N-Ethyl-1-methyl-1,2-dihydroquinoxalin-2-amine in animal models of neurological disorders to better understand its mechanisms of action and potential clinical applications.
In conclusion, N-Ethyl-1-methyl-1,2-dihydroquinoxalin-2-amine is a promising compound with potential therapeutic applications in the treatment of various neurological disorders. Its potent NMDA receptor antagonism, neuroprotective properties, and favorable biochemical and physiological effects make it an attractive candidate for further research.
Synthesemethoden
The synthesis of N-Ethyl-1-methyl-1,2-dihydroquinoxalin-2-amine involves the reaction of ethylamine with 1-methyl-1,2-dihydroquinoxaline-2-one in the presence of a reducing agent such as sodium borohydride. This method has been optimized to produce high yields of pure N-Ethyl-1-methyl-1,2-dihydroquinoxalin-2-amine, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
N-Ethyl-1-methyl-1,2-dihydroquinoxalin-2-amine has been studied for its potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, stroke, and traumatic brain injury. It has been shown to have neuroprotective effects and can prevent or reduce neuronal damage caused by excitotoxicity.
Eigenschaften
CAS-Nummer |
100586-99-0 |
|---|---|
Produktname |
N-Ethyl-1-methyl-1,2-dihydroquinoxalin-2-amine |
Molekularformel |
C11H15N3 |
Molekulargewicht |
189.26 g/mol |
IUPAC-Name |
N-ethyl-1-methyl-2H-quinoxalin-2-amine |
InChI |
InChI=1S/C11H15N3/c1-3-12-11-8-13-9-6-4-5-7-10(9)14(11)2/h4-8,11-12H,3H2,1-2H3 |
InChI-Schlüssel |
OFUOCOJXBLMPGI-UHFFFAOYSA-N |
SMILES |
CCNC1C=NC2=CC=CC=C2N1C |
Kanonische SMILES |
CCNC1C=NC2=CC=CC=C2N1C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



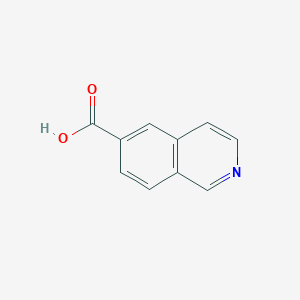


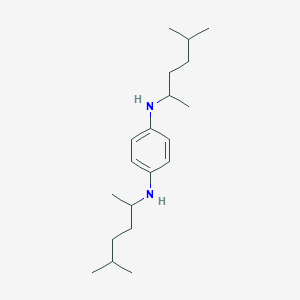

![3-[4-[2-Hydroxyethyl(methyl)amino]-2-nitroanilino]propane-1,2-diol](/img/structure/B33827.png)


![8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B33831.png)


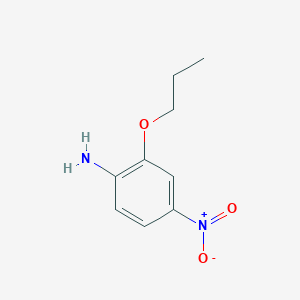
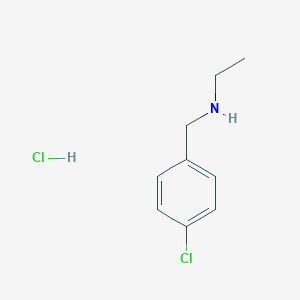
![N,N-diethyl-2-[4-[(Z)-1-(4-fluorophenyl)-2-phenylethenyl]phenoxy]ethanamine](/img/structure/B33839.png)